(4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone

Impurity profiling LC-MS identification Reference standard characterization

(4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone (CAS 185626-66-8), also designated as Haloperidol Cyclopropyl Derivative, Haloperidol Impurity 3, Haloperidol Impurity 15, or Haloperidol By-Product 7, is a structurally distinct process-related impurity of the butyrophenone antipsychotic haloperidol. The compound retains the characteristic 4-(4-chlorophenyl)-4-hydroxypiperidine pharmacophore of haloperidol but replaces the 4-fluorobutyrophenone side chain with a cyclopropyl(phenyl)methanone moiety, yielding the molecular formula C21H22ClNO2 (MW 355.86).

Molecular Formula C21H22ClNO2
Molecular Weight 355.862
CAS No. 185626-66-8
Cat. No. B590854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone
CAS185626-66-8
SynonymsDe(1-(4-fluorophenyl)butan-1-one) N-(cyclopropyl(phenyl)methanone) Haloperidol
Molecular FormulaC21H22ClNO2
Molecular Weight355.862
Structural Identifiers
SMILESC1CC1C(=O)C2=CC=C(C=C2)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O
InChIInChI=1S/C21H22ClNO2/c22-18-7-5-17(6-8-18)21(25)11-13-23(14-12-21)19-9-3-16(4-10-19)20(24)15-1-2-15/h3-10,15,25H,1-2,11-14H2
InChIKeyOUDKJAWJKFIFIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Haloperidol Cyclopropyl Derivative (CAS 185626-66-8): Analytical Reference Standard for Haloperidol Impurity Profiling


(4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone (CAS 185626-66-8), also designated as Haloperidol Cyclopropyl Derivative, Haloperidol Impurity 3, Haloperidol Impurity 15, or Haloperidol By-Product 7, is a structurally distinct process-related impurity of the butyrophenone antipsychotic haloperidol . The compound retains the characteristic 4-(4-chlorophenyl)-4-hydroxypiperidine pharmacophore of haloperidol but replaces the 4-fluorobutyrophenone side chain with a cyclopropyl(phenyl)methanone moiety, yielding the molecular formula C21H22ClNO2 (MW 355.86) [1]. It is supplied as a highly characterized reference standard (≥95% purity by HPLC) with full spectroscopic documentation (NMR, MS, HPLC) for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial haloperidol production .

Why Haloperidol Impurities Cannot Be Interchanged: The Unique Identity of CAS 185626-66-8


In ANDA-directed impurity profiling and pharmacopeial compliance testing, each haloperidol-related impurity must be individually identified, quantified, and controlled against its own certified reference standard. The cyclopropyl ketone modification in CAS 185626-66-8 produces a molecular ion (m/z 355.13 exact mass) and chromatographic retention behavior that differ measurably from haloperidol (m/z 375.14), reduced haloperidol (m/z 377.16), haloperidol N-oxide degradation products, and the USP-specified related compounds A and B [1]. The absence of the fluorine atom and the contraction from a butyrophenone to a cyclopropyl ketone alter lipophilicity (XLogP ~4.0), hydrogen-bonding capacity, and predicted physicochemical properties (boiling point 556.1±50.0°C vs. 529.0±50.0°C for haloperidol; density 1.298±0.06 vs. 1.18±0.06 g/cm³; pKa 13.70±0.20 vs. 8.3), meaning that this impurity cannot be substituted by a generic 'haloperidol impurity standard' without compromising peak identification accuracy, system suitability, and quantitative acceptance criteria as defined in the USP monograph [2]. The quantitative evidence below establishes why procurement of the authentic CAS 185626-66-8 reference standard is necessary for defensible analytical results.

Quantitative Differentiation Evidence: Haloperidol Cyclopropyl Derivative (CAS 185626-66-8) vs. Comparators


Molecular Identity Distinction: Cyclopropyl Ketone vs. Butyrophenone Core

CAS 185626-66-8 (C21H22ClNO2, MW 355.86, exact mass 355.1339 Da) is structurally differentiated from the parent drug haloperidol (C21H23ClFNO2, MW 375.87, exact mass 375.1401 Da) by the replacement of the 4-fluorobutyrophenone side chain with a cyclopropyl(phenyl)methanone moiety [1][2]. This substitution eliminates the fluorine atom, reduces the rotatable bond count from 6 to 4, and produces a distinct monoisotopic mass difference of approximately 20 Da, enabling unambiguous mass spectrometric discrimination [3]. Compared to reduced haloperidol (C21H25ClFNO2, MW 377.88), the compound differs by both the absence of fluorine and a ketone-to-alcohol reduction state, yielding a ~22 Da mass difference .

Impurity profiling LC-MS identification Reference standard characterization

Physicochemical Property Differentiation: Boiling Point, Density, and pKa vs. Haloperidol

Predicted physicochemical properties reveal substantial differences between CAS 185626-66-8 and haloperidol that impact chromatographic method development and sample preparation. The cyclopropyl derivative exhibits a higher predicted boiling point (556.1±50.0°C vs. 529.0±50.0°C), higher predicted density (1.298±0.06 vs. 1.182 g/cm³ estimated), and a markedly higher predicted pKa (13.70±0.20 vs. 8.3 at 25°C) relative to haloperidol . The pKa difference of ~5.4 log units is particularly significant, as haloperidol's basicity (pKa 8.3) places it near physiological pH, while the cyclopropyl derivative's predicted pKa of 13.70 implies it remains essentially fully protonated across the entire pH range used in reversed-phase HPLC method development [1].

Preparative chromatography Method development Physicochemical characterization

USP Regulatory Acceptance Criteria and Impurity Classification Context

The USP 2025 monograph for haloperidol specifies individual impurity acceptance criteria of NMT 0.3% for haloperidol related compound B (RRT 0.9) and NMT 0.2% for haloperidol related compound A (RRT 1.6), with any unspecified individual impurity limited to NMT 0.10% and total impurities NMT 0.5% [1]. CAS 185626-66-8, as a process-related by-product with a distinct cyclopropyl ketone structure, falls within the unspecified impurity category, requiring quantification against its own characterized reference standard using a validated, impurity-specific relative response factor [2]. The Veeprho impurity catalog designates this compound as Haloperidol By-Product 7 (Cat. No. VL1120009), explicitly distinguishing it from the six EP-specified impurities (A through G) and from degradation products such as cis/trans haloperidol N-oxide .

ANDA submission Pharmacopeial compliance Impurity acceptance criteria

Reference Standard Purity Specification vs. Haloperidol API Purity Requirements

Commercial reference standards of CAS 185626-66-8 are supplied with a certified purity of ≥95% by HPLC, accompanied by full characterization data including COA, ¹H NMR, MS, and HPLC chromatograms . This purity specification is fit for its intended use as an analytical reference standard for impurity quantification, rather than as an active pharmaceutical ingredient. In contrast, haloperidol API must meet a purity specification of 98.0%-102.0% on the dried basis per USP [1]. The lower certified purity of the impurity reference standard is acceptable because the standard is used at trace-level concentrations (typically 0.01-0.02 mg/mL in the USP standard solution) for peak identification, system suitability, and relative response factor determination, not for therapeutic administration [2].

Reference standard procurement HPLC purity Certificate of Analysis

Lipophilicity and Topological Surface Area: Chromatographic Selectivity Implications

CAS 185626-66-8 exhibits computed XLogP3-AA of 4.0 and topological polar surface area (TPSA) of 40.5 Ų [1]. Haloperidol has XLogP of 4.02 and identical TPSA of 40.54 Ų [2]. Despite the near-identical computed lipophilicity and TPSA values, the structural difference—specifically the absence of the fluorine atom and the contraction of the butyrophenone chain to a cyclopropyl ketone—alters the compound's hydrogen-bond acceptor count (3 vs. 3, but with different spatial distribution of acceptor sites) and molecular shape, which in practice produces a distinct retention time in reversed-phase HPLC systems [3]. The experimentally observed chromatographic separation of haloperidol-related impurities in the USP method (RRT range 0.85-1.6) demonstrates that compounds with similar computed logP can nonetheless be baseline-resolved under optimized gradient conditions [4].

Reversed-phase HPLC Lipophilicity Chromatographic selectivity

Procurement-Relevant Application Scenarios for Haloperidol Cyclopropyl Derivative (CAS 185626-66-8)


ANDA Impurity Profiling and Method Validation for Generic Haloperidol Drug Products

Generic pharmaceutical manufacturers pursuing ANDA approval for haloperidol tablets, oral solutions, or injectable formulations must demonstrate that all process-related impurities—including the cyclopropyl derivative CAS 185626-66-8—are controlled below the USP-specified acceptance threshold of NMT 0.10% for unspecified impurities [1]. This requires procurement of the authenticated reference standard (≥95% HPLC purity, with full COA, NMR, and MS documentation) to establish impurity peak identity, determine the relative response factor, and validate the HPLC method per ICH Q2(R1) guidelines. The compound's distinct molecular mass (m/z 355.13) enables its use as a system suitability marker in LC-MS methods, where it provides unambiguous mass-based confirmation of chromatographic peak assignment [2].

Commercial Haloperidol API Batch Release and Stability Testing

During commercial production of haloperidol API, the cyclopropyl derivative may form as a process-related by-product during the ketone coupling step [1]. Quality control laboratories must quantify this impurity in every batch using a validated HPLC method with the CAS 185626-66-8 reference standard as the external calibrant. The USP acceptance criterion of NMT 0.10% for unspecified impurities, combined with the NMT 0.5% total impurity limit, means that accurate quantification of this impurity directly determines batch disposition. The reference standard's availability in multiple package sizes (10 mg, 25 mg, 50 mg, 100 mg) supports both initial method development and ongoing QC testing [2].

Forced Degradation Studies and Impurity Fate Mapping

Haloperidol forced degradation studies under ICH Q1A(R2) stress conditions (hydrolytic, oxidative, thermal, photolytic) generate degradation products that must be distinguished from process impurities [1]. CAS 185626-66-8, being a process impurity with the cyclopropyl ketone moiety rather than a degradation product, serves as a critical reference marker to differentiate synthesis-originating impurities from those arising during storage. Its predicted physicochemical stability (high pKa 13.70, boiling point 556°C) suggests it is unlikely to be a degradation product under standard stress conditions, making it a stable marker for process impurity tracking across the product lifecycle [2].

Pharmacopeial Reference Standard Cross-Validation and Traceability

When pharmacopeial reference standards (USP or EP) for this specific impurity are not yet available or are in limited supply, laboratories may use the commercial CAS 185626-66-8 reference standard as a secondary working standard, provided that traceability to the primary pharmacopeial standard is established through cross-validation [1]. Suppliers such as ISP Standards and AquigenBio offer traceability documentation against USP or EP standards based on feasibility, enabling laboratories to maintain compliance during pharmacopeial standard shortages [2]. The compound's full characterization package (NMR, MS, HPLC, COA) supports the documentation required for regulatory inspection of secondary standard qualification .

Quote Request

Request a Quote for (4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.